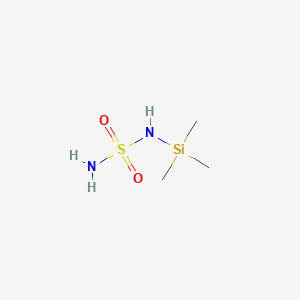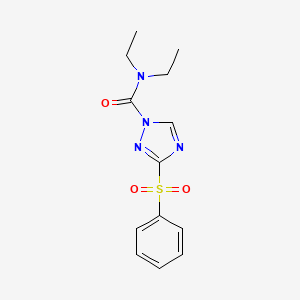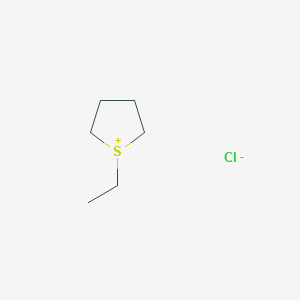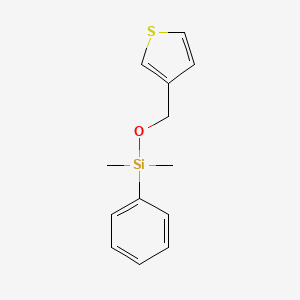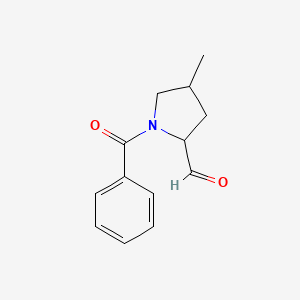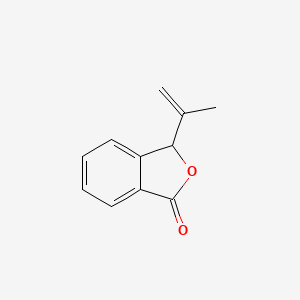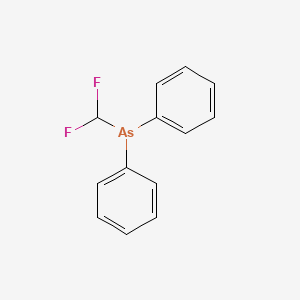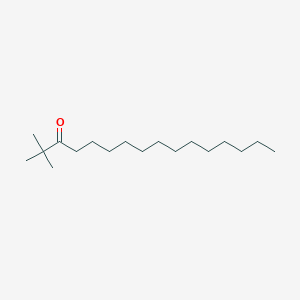
2,2-Dimethylhexadecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethylhexadecan-3-one is an organic compound with the molecular formula C18H36O . It is a ketone characterized by a long hydrocarbon chain with two methyl groups attached to the second carbon and a ketone functional group on the third carbon.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylhexadecan-3-one typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts acylation of 2,2-dimethylhexadecane using acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions: 2,2-Dimethylhexadecan-3-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Acidic or basic catalysts depending on the specific reaction.
Major Products:
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Various substituted derivatives depending on the reactants used.
科学研究应用
2,2-Dimethylhexadecan-3-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of ketone reactivity and synthesis.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
作用机制
The mechanism of action of 2,2-Dimethylhexadecan-3-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ketone group can form hydrogen bonds and participate in nucleophilic addition reactions, influencing various biochemical pathways .
相似化合物的比较
2,2-Dimethylhexadecan-2-one: Similar structure but with the ketone group on the second carbon.
2,2-Dimethylpentadecan-3-one: Similar structure but with a shorter hydrocarbon chain.
2,3-Dimethylhexadecan-3-one: Similar structure but with the methyl groups on the second and third carbons.
Uniqueness: 2,2-Dimethylhexadecan-3-one is unique due to its specific structural arrangement, which influences its reactivity and interactions. The position of the ketone group and the presence of two methyl groups on the second carbon make it distinct from other similar compounds .
属性
CAS 编号 |
125191-31-3 |
|---|---|
分子式 |
C18H36O |
分子量 |
268.5 g/mol |
IUPAC 名称 |
2,2-dimethylhexadecan-3-one |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(2,3)4/h5-16H2,1-4H3 |
InChI 键 |
KHQOKXNPFOPAFV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCC(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
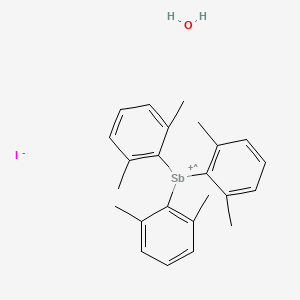
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
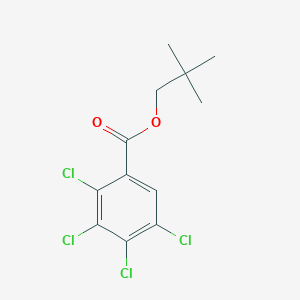
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
